molecular formula C17H18N2O2 B2902936 N-(2-Ethoxyphenyl)indolinylformamide CAS No. 904807-93-8

N-(2-Ethoxyphenyl)indolinylformamide

Cat. No. B2902936
CAS RN: 904807-93-8
M. Wt: 282.343
InChI Key: CYTGYTOESVJZBR-UHFFFAOYSA-N
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Description

“N-(2-Ethoxyphenyl)indolinylformamide” is a research chemical with the CAS number 904807-93-8 . It has the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol .


Molecular Structure Analysis

The molecular structure of “N-(2-Ethoxyphenyl)indolinylformamide” is represented by the SMILES notation: CCOC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C32 . This indicates the presence of an ethoxyphenyl group attached to an indolinylformamide group.


Physical And Chemical Properties Analysis

“N-(2-Ethoxyphenyl)indolinylformamide” has a molecular weight of 282.34 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Mechanism of Action

Mode of Action

It is known that indole derivatives, which this compound is a part of, can bind with high affinity to multiple receptors . This suggests that N-(2-Ethoxyphenyl)indolinylformamide may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that N-(2-Ethoxyphenyl)indolinylformamide could potentially affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is possible that this compound could have diverse molecular and cellular effects.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-21-16-10-6-4-8-14(16)18-17(20)19-12-11-13-7-3-5-9-15(13)19/h3-10H,2,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTGYTOESVJZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethoxyphenyl)indolinylformamide

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